methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate, also known as MCTC, is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in various fields.
Mechanism Of Action
Methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate exerts its biological effects by inhibiting the activity of various enzymes and proteins. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate has also been found to induce apoptosis in cancer cells and inhibit the growth of various tumor cell lines. Additionally, methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate has been shown to exhibit anti-microbial activity against various pathogens.
Advantages And Limitations For Lab Experiments
Methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a low toxicity profile. methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate also exhibits good solubility in a range of solvents, making it suitable for use in various assays. However, methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate has some limitations, including its relatively low potency compared to other anti-inflammatory and anti-tumor agents.
Future Directions
There are several future directions for research on methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate. One area of interest is the development of more potent derivatives of methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate with improved biological activity. Another area of interest is the investigation of methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate as a potential treatment for various inflammatory and tumor-related diseases. Additionally, there is potential for the use of methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate as a drug delivery system for various therapeutic agents.
Synthesis Methods
Methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate can be synthesized through a multi-step process. The first step involves the reaction of 4-chlorobutyronitrile with thiosemicarbazide to form 4-(aminomethyl)thiosemicarbazide. This intermediate is then reacted with methyl chloroformate to yield methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate.
Scientific Research Applications
Methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate has also been investigated for its potential use as a drug delivery system due to its ability to penetrate cell membranes.
properties
IUPAC Name |
methyl 1-(2-amino-2-sulfanylideneethyl)triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2S/c1-12-6(11)4-2-10(9-8-4)3-5(7)13/h2H,3H2,1H3,(H2,7,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKHQUWAHUUDSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)CC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate |
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